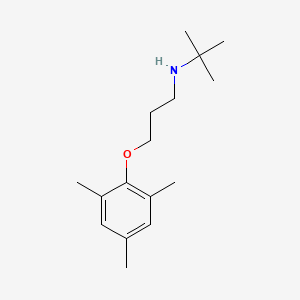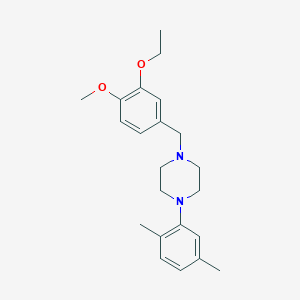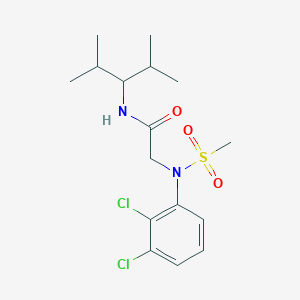![molecular formula C21H20N2O3 B4921970 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4921970.png)
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone, also known as AQ-13, is a synthetic naphthoquinone derivative with potential anticancer properties. It belongs to the class of compounds called 1,4-naphthoquinones, which are known for their diverse biological activities. AQ-13 was first synthesized in the early 2000s and has since been the subject of extensive scientific research due to its promising anticancer properties.
Mechanism of Action
The exact mechanism of action of 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone is not fully understood, but it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone may also induce oxidative stress and disrupt mitochondrial function in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the expression of genes involved in cancer cell proliferation. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Advantages and Limitations for Lab Experiments
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has several advantages as a research tool. It is a synthetic compound, which allows for precise control over its chemical properties. It is also relatively easy to synthesize and purify. However, 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has some limitations as a research tool. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has limited stability in solution, which can make it difficult to store and transport.
Future Directions
There are several future directions for research on 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone and to optimize its chemical properties for use as a research tool and potential therapeutic agent.
In conclusion, 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone is a synthetic naphthoquinone derivative with promising anticancer properties. It has been extensively studied for its potential as an anticancer agent and has shown to inhibit the growth of various cancer cell lines. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand its mechanism of action and to optimize its chemical properties for use as a research tool and potential therapeutic agent.
Synthesis Methods
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone can be synthesized using a variety of methods, including the reaction of 3-hydroxyacetophenone with piperidine and subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Another method involves the reaction of 2-hydroxy-1,4-naphthoquinone with piperidine and subsequent reduction with sodium borohydride. Both methods have been shown to yield high purity 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone.
Scientific Research Applications
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
properties
IUPAC Name |
2-(3-hydroxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-15-8-6-7-14(13-15)22-18-19(23-11-4-1-5-12-23)21(26)17-10-3-2-9-16(17)20(18)25/h2-3,6-10,13,22,24H,1,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKKXGUBCFUKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4921894.png)

![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4921906.png)
![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4921916.png)
![rel-(2R,3R)-3-(4-morpholinyl)-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4921924.png)

![methyl 4-[(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B4921940.png)




![4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4921978.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4921983.png)
![N-benzyl-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4921987.png)